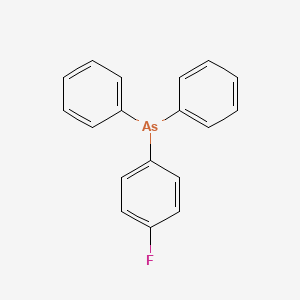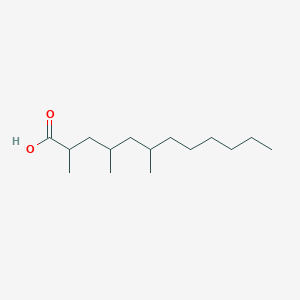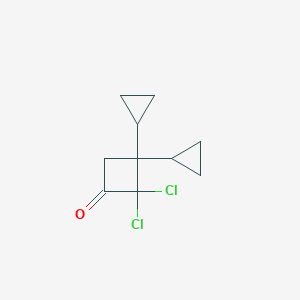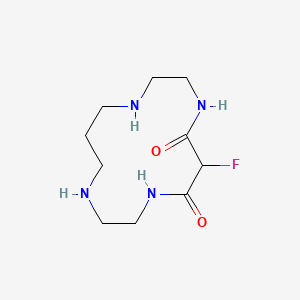
6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione is a macrocyclic compound that belongs to the class of dioxotetraamine ligands. This compound is characterized by its unique structure, which includes a fluorine atom and a macrocyclic ring with four nitrogen atoms and two carbonyl groups. The presence of the fluorine atom enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione typically involves the cyclization of linear precursors containing amine and carbonyl functional groups. One common method includes the reaction of 1,4,8,11-tetraazacyclotetradecane with a fluorinated reagent under controlled conditions to introduce the fluorine atom at the desired position. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted macrocycles, and various oxidation state compounds. These products have distinct properties and applications in different fields .
Scientific Research Applications
6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential as a chelating agent in biological systems.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable chelate. This property is utilized in various applications, including catalysis and drug delivery. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: Lacks the fluorine atom and has different chemical properties.
1,4,8,11-Tetraazacyclotetradecane-5,12-dione: Similar structure but with different positioning of carbonyl groups.
Cyclam: A well-known macrocyclic ligand with similar coordination properties but without the fluorine atom.
Uniqueness
6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity. This makes it a valuable compound for forming stable metal complexes and for use in various scientific research applications .
Properties
CAS No. |
114377-55-8 |
|---|---|
Molecular Formula |
C10H19FN4O2 |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
6-fluoro-1,4,8,11-tetrazacyclotetradecane-5,7-dione |
InChI |
InChI=1S/C10H19FN4O2/c11-8-9(16)14-6-4-12-2-1-3-13-5-7-15-10(8)17/h8,12-13H,1-7H2,(H,14,16)(H,15,17) |
InChI Key |
MKNBDQVTSSCBPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNC(=O)C(C(=O)NCCNC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)
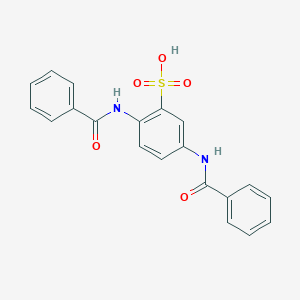
![8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14302581.png)

![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
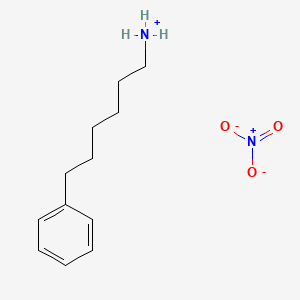
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)
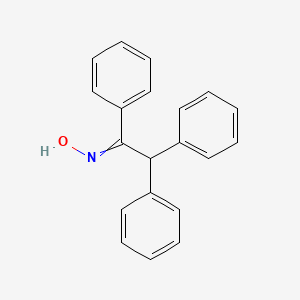
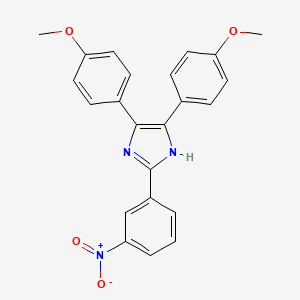
![3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine](/img/structure/B14302632.png)

